5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidinedione core with a 2,6-dichlorobenzylidene substituent, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the condensation of 2,6-dichlorobenzaldehyde with thiazolidinedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the continuous oxidation of 2,6-dichlorotoluene using hydrogen peroxide as an oxidizing agent and a metal ion complex as a catalyst can be employed to produce 2,6-dichlorobenzaldehyde, which is then used in the condensation reaction with thiazolidinedione .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the biological target:
Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Comparison with Similar Compounds
Similar Compounds
- 5-(2,6-Dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-allyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidinedione derivatives .
Properties
Molecular Formula |
C11H6Cl2N2O2S |
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Molecular Weight |
301.1g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H6Cl2N2O2S/c12-7-2-1-3-8(13)5(7)4-6-9(16)14-11(18)15-10(6)17/h1-4H,(H2,14,15,16,17,18) |
InChI Key |
WBDHDCLAXVAWFR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)NC2=O)Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=NC2=O)S)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)NC2=O)Cl |
Origin of Product |
United States |
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